molecular formula C16H20ClN3O B12744171 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-ethyl-, monohydrochloride, hydrate CAS No. 133306-07-7

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-ethyl-, monohydrochloride, hydrate

Cat. No.: B12744171
CAS No.: 133306-07-7
M. Wt: 305.80 g/mol
InChI Key: SGVSROUUESTXFG-UHFFFAOYSA-N
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Description

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-ethyl-, monohydrochloride, hydrate is a heterocyclic compound that belongs to the imidazoquinoline family. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The imidazoquinoline core is a common structural motif in many biologically active molecules, making this compound of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-ethyl-, monohydrochloride, hydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of ketones and amidines, followed by cyclization under basic conditions to form the imidazoquinoline core . The reaction conditions often include the use of molecular oxygen as an oxidizing agent and a base to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-ethyl-, monohydrochloride, hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the imidazoquinoline core .

Scientific Research Applications

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-ethyl-, monohydrochloride, hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-ethyl-, monohydrochloride, hydrate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses .

Properties

CAS No.

133306-07-7

Molecular Formula

C16H20ClN3O

Molecular Weight

305.80 g/mol

IUPAC Name

5-butyl-1-ethylimidazo[4,5-c]quinolin-4-one;hydrochloride

InChI

InChI=1S/C16H19N3O.ClH/c1-3-5-10-19-13-9-7-6-8-12(13)15-14(16(19)20)17-11-18(15)4-2;/h6-9,11H,3-5,10H2,1-2H3;1H

InChI Key

SGVSROUUESTXFG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C(C1=O)N=CN3CC.Cl

Origin of Product

United States

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